Home > Products > Screening Compounds P56500 > dimethyl 1-(4-bromophenyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate
dimethyl 1-(4-bromophenyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate -

dimethyl 1-(4-bromophenyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Catalog Number: EVT-3741230
CAS Number:
Molecular Formula: C19H16BrNO4S
Molecular Weight: 434.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Dimethyl 4-(2-chlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (DCDDP)

    Compound Description: DCDDP is a dihydropyridine calcium antagonist investigated for its effects on chronic pulmonary hypertension (PH) induced by monocrotaline in rats. [] Studies have shown that DCDDP effectively lowers pulmonary artery pressure, potentially by inhibiting free radical production and increasing nitric oxide (NO) levels in the lungs. [] It also exhibits antiserotonin effects, reducing the content of serotonin and the number of serotonin receptors in pulmonary tissue. []

Bis(2-cyanoethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

    Compound Description: This compound is a nifedipine analogue studied for its degradation products. [] During saponification experiments, unexpected degradation products were isolated and characterized using NMR spectroscopy. []

Diethyl 1,4-dihydro-2,6-dimethyl-4-(3-cyanophenyl)-3,5-pyridinedicarboxylate

    Compound Description: This compound's crystal structure has been reported, providing insights into its three-dimensional conformation. []

(4RS,1'RS)-Methyl 1-Phenyl-2-piperidinoethyl 1,4-Dihydro-2,6-dimethyl-4-(2-thienyl)pyridine-3,5-dicarboxylate Methanol Solvate

    Compound Description: The crystal structure of this compound reveals a flat boat conformation for the 4-aryl-1,4-dihydropyridine moiety, a common feature in these derivatives. [] The 4-thienyl group adopts a pseudoaxial orientation, and the thienyl and phenyl rings are perpendicular. []

3-Ethyl 5-Methyl 1,4-Dihydro-2-[(2-hydroxyethoxy)methyl]-6-methyl-4-(2,3-dichlorophenyl)-3,5-pyridinedicarboxylate (Compound 13)

    Compound Description: This compound is a bioisostere of amlodipine and exhibits potent calcium channel antagonist activity. [] It demonstrates a 44-fold higher potency compared to nimodipine but is 4-fold less potent than felodipine. []

(±)-3-(4-Allyl-1-piperazinyl)-2,2-dimethylpropyl Methyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate Dihydrochloride (NKY-722)

    Compound Description: NKY-722 is a novel water-soluble calcium antagonist that exhibits potent and long-lasting antihypertensive effects in rats. [, , ] Its mechanism of action involves inhibiting calcium influx via dihydropyridine-sensitive, voltage-dependent calcium channels. [, ]

2-(4-Diphenylmethyl-1-piperazinyl)ethyl Methyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate Dihydrochloride (Manidipine)

    Compound Description: Manidipine, a calcium channel antagonist, has been synthesized and resolved into its enantiomers. [] The (S)-(+)-enantiomer exhibits significantly higher potency in terms of antihypertensive activity and [3H]nitrendipine binding affinity compared to its (R)-(-) counterpart. []

2-[4-(4-Benzhydryl-1-piperazinyl)phenyl]ethyl Methyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate Hydrochloride

    Compound Description: This compound exhibits antihypertensive activity in spontaneously hypertensive rats and inhibits [3H]nimodipine binding to rat cardiac membrane homogenate. [] The (4S)-(+)-enantiomer is the more active form. []

Dialkyl 1,4-dihydro-2,6-dimethyl-4-[2-n-alkyl-1-[(2′-carboxybiphenyl-4-yl)methyl]imidazole-4(or 5)-yl]-3,5-pyridinedicarboxylates

    Compound Description: These compounds were designed as dual-acting agents targeting both angiotensin II receptors and L-type calcium channels. [] This dual activity makes them promising candidates for treating cardiovascular diseases. []

Diethyl 1,4-Dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (HEH)

    Compound Description: HEH, also known as Hantzsch ester, is a valuable reagent in organic synthesis, often employed as a source of hydride. []

    Compound Description: KW-3049 is a new calcium antagonist that exhibits significant antihypertensive effects and suppresses cardiac hypertrophy in spontaneously hypertensive rats (SHR). [] Unlike some other antihypertensive drugs, KW-3049 does not appear to increase plasma renin activity (PRA) or plasma aldosterone concentration (PAC). []

Methyl Pentyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (MN9202)

    Compound Description: MN9202 demonstrates protective effects against shock induced by intestinal ischemia-reperfusion injury in rabbits. [, ] Its beneficial effects include decreasing blood creatine kinase and lactate dehydrogenase levels, enhancing blood pressure recovery, and improving survival rates. []

    Compound Description: These 1,4-dihydropyridines are studied for their photochemical behavior. [] Upon UV-A light exposure, they form nitroso compounds that react with hydroxyl group-containing solvents to yield oximes. []

Methyl 2-(Nitrooxy)ethyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate

    Compound Description: The crystal structure of this compound has been elucidated, providing insights into the spatial arrangement of its functional groups. []

Dialkyl 4-Imidazolyl-1,4-Dihydropyridine-3,5-dicarboxylates

    Compound Description: These compounds were designed as potential dual-acting agents exhibiting both angiotensin II receptor inhibitory and calcium channel blocking activities. []

    Compound Description: These compounds have been synthesized and evaluated for their potential as nitric oxide (NO) releasers and nitric oxide synthase (NOS) inhibitors. []

    Compound Description: These compounds incorporate either a nitrooxy or nitrophenyl group within the 3-alkyl ester substituent, aiming to modulate calcium channel antagonist activity and potentially release nitric oxide (NO). []

    Compound Description: This radiolabeled compound was synthesized to study the metabolism and distribution of CV-4093 (2HCl), a calcium channel antagonist, in test animals. []

Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-methyl-1,2,3-thiadiazol-5-yl)pyridine-3,5-dicarboxylate

    Compound Description: This compound exhibits fungicidal activity, antiviral activity against tobacco mosaic virus, and some insecticidal activity against Mythimna separata. [, ]

Dialkyl 1,4-dihydro-2,6-dimethyl-4-(pyridinyl)-3,5-pyridinedicarboxylates

    Compound Description: This series of compounds explores the impact of different alkyl ester substituents and the position of the pyridinyl nitrogen on calcium channel antagonist activity. []

Bis(2-propoxyethyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (Niludipine)

    Compound Description: Niludipine, a 1,4-dihydropyridine derivative, displays vasodilating action, particularly in the coronary arteries. []

3-(2-Aminoethyl) 5-Isopropyl 2,6-Dimethyl-1,4-dihydro-4-(2,3-dichlorophenyl)pyridine-3,5-dicarboxylate

    Compound Description: This compound is an intermediate in the synthesis of more complex dihydropyridine derivatives designed as potential nitric oxide releasers and nitric oxide synthase inhibitors. []

Dialkyl 1,4-Dihydro-2,6-dimethyl-4-(dihydropyridinyl)-3,5-pyridinecarboxylates

    Compound Description: This series of compounds investigates the calcium channel antagonist activity of 1,4-dihydropyridines with a dihydropyridinyl substituent at the 4-position. []

Cyclopropylmethyl Methyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (MPC-2101)

    Compound Description: MPC-2101 exhibits potent cerebral vasodilating activity, making it a potential candidate for treating cerebral circulatory disorders. []

Methyl 2-Oxopropyl 1,4-Dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate (MPC-1304)

    Compound Description: MPC-1304 exhibits potent antihypertensive activity. []

Dialkyl 1,4-dihydro-2,6-dimethyl-4-[3-(1-methoxy-carbonyl-4-substituted-1,4-dihydropyridyl)]-3,5-pyridinedicarboxylates

    Compound Description: This series of compounds explores the calcium channel antagonist activity of 1,4-dihydropyridines featuring a dihydropyridine substituent at the 4-position, with a methoxycarbonyl group at the 1-position of this substituent. []

Dialkyl 1,4-Dihydro-2,6-dimethyl-4-[4-(1-methoxycarbonyl-1,4-dihydropyridyl)]-3,5-pyridinedicarboxylates

    Compound Description: This series of compounds investigates the calcium channel antagonist activity of 1,4-dihydropyridines with a dihydropyridine substituent at the 4-position, bearing a methoxycarbonyl group at the 1-position. []

Cyclohexyl Derivatives of Dialkyl 1,4-Dihydro-2,6-dimethyl-4-(1-methyl-5-nitro-imidazol-2-yl)-3,5-pyridinedicarboxylates

    Compound Description: These nifedipine analogs, incorporating cyclohexyl groups in their ester side chains, were studied for their solubility in supercritical carbon dioxide, a property relevant to pharmaceutical processing and drug delivery. [, ]

Alkyl, Aminoalkyl 1,4-Dihydro-2,6-dimethyl-4-nitroimidazole-3,5-pyridinedicarboxylates

    Compound Description: This series of compounds investigates the effects of alkyl and aminoalkyl substituents on the calcium channel antagonist activity of 1,4-dihydropyridines with a nitroimidazole group at the 4-position. []

Phenyl Derivatives of Dialkyl 1,4-Dihydro-2,6-dimethyl-4-(1-methyl-5-nitro-imidazol-2-yl)-3,5-pyridinedicarboxylates

    Compound Description: These compounds, featuring phenyl groups in their ester side chains, were investigated for their solubility in supercritical carbon dioxide, showcasing the relevance of physicochemical properties in drug development. []

Methyl (E)-3-Phenyl-2-propen-1-yl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (FRC-8411)

    Compound Description: FRC-8411 is a new dihydropyridine derivative that exhibits potent and long-lasting antihypertensive effects, particularly in hypertensive rats. [, ] Its mechanism of action involves inhibiting calcium influx through voltage-dependent calcium channels. []

2-Methoxyethyl(E)-3-phenyl-2-propen-1-yl(+/-)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (FRC-8653)

    Compound Description: FRC-8653 acts as a calcium channel antagonist, demonstrating slow-onset but long-lasting vasorelaxation effects. [] It inhibits calcium influx in PC12 cells and displays high affinity for 3H-nitrendipine binding sites in cardiac membranes. []

1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic Acid Methyl 1-(Phenylmethyl)-3-piperidinyl Ester

    Compound Description: This potent calcium antagonist has been separated into its stereoisomers to investigate their respective antihypertensive activities. [] The (+)-alpha isomer, specifically the (S)-(S)-enantiomer, exhibits significantly stronger hypotensive effects compared to its counterparts. []

Properties

Product Name

dimethyl 1-(4-bromophenyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate

IUPAC Name

dimethyl 1-(4-bromophenyl)-4-thiophen-2-yl-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C19H16BrNO4S

Molecular Weight

434.3 g/mol

InChI

InChI=1S/C19H16BrNO4S/c1-24-18(22)14-10-21(13-7-5-12(20)6-8-13)11-15(19(23)25-2)17(14)16-4-3-9-26-16/h3-11,17H,1-2H3

InChI Key

JKUQHYGLGPNZKT-UHFFFAOYSA-N

SMILES

COC(=O)C1=CN(C=C(C1C2=CC=CS2)C(=O)OC)C3=CC=C(C=C3)Br

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC=CS2)C(=O)OC)C3=CC=C(C=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.